molecular formula C13H20N4 B11749765 [(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1855950-50-3

[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11749765
CAS No.: 1855950-50-3
M. Wt: 232.32 g/mol
InChI Key: BKXCFQHTQCVLHW-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features both pyrrole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of 1-methyl-1H-pyrrole with a suitable alkyl halide, followed by the introduction of the pyrazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, facilitating the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: shares structural similarities with other compounds containing pyrrole and pyrazole rings, such as:

Uniqueness

The uniqueness of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrrole and pyrazole rings in the same molecule provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

CAS No.

1855950-50-3

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H20N4/c1-11(2)17-8-6-12(15-17)9-14-10-13-5-4-7-16(13)3/h4-8,11,14H,9-10H2,1-3H3

InChI Key

BKXCFQHTQCVLHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=CN2C

Origin of Product

United States

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